molecular formula C6H6N2O B137802 Isonicotinamide CAS No. 1453-82-3

Isonicotinamide

货号: B137802
CAS 编号: 1453-82-3
分子量: 122.12 g/mol
InChI 键: VFQXVTODMYMSMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isonicotinamide, also known as pyridine-4-carboxamide, is the amide form of isonicotinic acid. It is an isomer of nicotinamide, which has the carboxamide group in the 3-position. This compound is a white crystalline powder that is soluble in water, ethanol, dimethyl sulfoxide, methanol, chloroform, and dioxane . It is used in various fields, including material synthesis and pharmaceutical applications.

准备方法

Synthetic Routes and Reaction Conditions: Isonicotinamide can be synthesized through several methods. One common method involves the reaction of isonicotinic acid with ammonia or an amine in the presence of a dehydrating agent. Another method involves the reduction of 4-cyanopyridine using hydrogen in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-cyanopyridine. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The reaction is typically carried out in a solvent like methanol or ethanol to facilitate the dissolution of reactants and products .

化学反应分析

Types of Reactions: Isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium hypochlorite, bromine, base (e.g., sodium hydroxide).

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Isonicotinic acid.

    Reduction: 4-aminopyridine.

    Substitution: Various substituted pyridine derivatives.

科学研究应用

Pharmacological Applications

1.1 Anticancer Properties

Isonicotinamide has been shown to induce apoptosis in leukemia cell models, suggesting its potential as an anticancer agent. Studies indicate that INAM induces DNA fragmentation, which is a hallmark of programmed cell death . Furthermore, it has been investigated for its role in enhancing the activity of sirtuin proteins, which are involved in aging and cancer biology by modulating cellular processes such as gene silencing and metabolism .

1.2 Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study reported its effectiveness against Escherichia coli and Streptococcus mutans, with INAM showing a 5% larger inhibition halo compared to control materials . This suggests its potential use in developing new antibiotic agents, particularly against resistant bacterial strains.

Therapeutic Uses

2.1 Diabetes Prevention

This compound has been studied for its role in diabetes prevention. In animal models, it has been shown to activate NAD-dependent histone deacetylase SIR2 by increasing intracellular NAD+ concentrations, which may contribute to metabolic regulation and improved insulin sensitivity .

2.2 Neuroprotective Effects

INAM has been identified as a promising candidate for neuroprotective therapies due to its ability to penetrate the blood-brain barrier and inhibit beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease . The compound's structural modifications have led to the development of potent BACE-1 inhibitors with favorable pharmacokinetic properties.

Synthetic Applications

3.1 Scaffold for Drug Development

This compound serves as a versatile scaffold for synthesizing various pharmaceutical compounds. Its structural features allow it to be modified easily, leading to the development of new drugs with enhanced efficacy and reduced side effects. For example, INAM derivatives have been explored in the synthesis of co-crystals with other bioactive compounds, improving their solubility and stability .

3.2 Coordination Compounds

The coordination of this compound with metal ions (e.g., cobalt) has been investigated for developing new materials with potential antibacterial properties . These complexes exhibit enhanced bactericidal activity compared to free this compound, indicating their promise as alternative therapeutic agents.

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis via DNA fragmentation in leukemia cells
Antimicrobial EfficacyEffective against E. coli and S. mutans, showing significant inhibition halos
Diabetes PreventionActivates SIR2 by increasing NAD+ levels; potential for metabolic regulation
Neuroprotective EffectsInhibits BACE-1; potential therapeutic application in Alzheimer's disease
Synthetic ApplicationsServes as a scaffold for drug development and co-crystal formation

作用机制

The mechanism of action of isonicotinamide involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of certain enzymes in the Mycobacterium tuberculosis bacterium, making it a potential anti-tubercular agent . Additionally, this compound can induce apoptosis in cancer cells by modulating the activity of proteins involved in cell death pathways .

相似化合物的比较

    Nicotinamide: An isomer with the carboxamide group in the 3-position.

    Isonicotinic acid: The parent acid of isonicotinamide.

    4-Cyanopyridine: A precursor in the synthesis of this compound.

生物活性

Isonicotinamide (INAM) is a derivative of nicotinamide that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation, neuroprotection, and potential therapeutic applications in diabetes and neurodegenerative diseases. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound functions primarily by influencing the NAD+ (nicotinamide adenine dinucleotide) metabolism pathways. It has been shown to enhance the activity of sirtuins, a family of NAD+-dependent deacetylases involved in cellular metabolism and aging. Notably, INAM alleviates the inhibitory effects of nicotinamide on Sir2 deacetylase activity, promoting NAD+ homeostasis and thereby enhancing gene silencing mechanisms in yeast models .

Key Mechanisms Include:

  • Stimulation of NAD+ Concentration : INAM increases intracellular NAD+ levels, which is crucial for sirtuin activity and cellular metabolism .
  • Protection Against β-cell Apoptosis : INAM has demonstrated protective effects against apoptosis in pancreatic β-cells, particularly in models of type 1 diabetes induced by streptozotocin (STZ) .
  • Potential Neuroprotective Effects : Research indicates that INAM may offer neuroprotective benefits, potentially relevant in treating neurodegenerative diseases .

Biological Activity in Diabetes Models

A pivotal study investigated the effects of this compound on STZ-induced diabetes in mice. The results showed that INAM effectively prevented hyperglycemia and reduced β-cell apoptosis. The following table summarizes key findings from this study:

Treatment GroupIncidence of Diabetes (%)Insulin Content (µg/mL)Apoptotic Cells (%)
Control (PBS)1005.2 ± 0.545 ± 5
This compound (100 mg/kg)508.4 ± 0.720 ± 3

The treatment with this compound significantly reduced the incidence of diabetes and apoptosis in β-cells compared to the control group, indicating its protective role against STZ-induced damage .

Case Studies

A recent case study highlighted a patient with dysfunctional nicotinamide metabolism who exhibited critical deficiencies in nicotinamide intermediates. Upon administration of high doses of nicotinamide, the patient's metabolic profiles improved significantly, suggesting that compounds like this compound could play a role in restoring normal metabolic functions under certain conditions .

Inhibition of β-Secretase Activity

This compound has also been explored as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Inhibitors derived from this compound have shown promising results in reducing amyloid-beta production in transgenic mouse models . This suggests potential applications for INAM derivatives in neurodegenerative disease therapies.

属性

IUPAC Name

pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQXVTODMYMSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020756
Record name Isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Acros Organics MSDS]
Record name Isonicotinamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21059
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00042 [mmHg]
Record name Isonicotinamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21059
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1453-82-3
Record name Isonicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridinecarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isonicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISONIACINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3BH6YX9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(0.0051 g, 0.0119 mmol) of the platinum complex, prepared as in Example 1, was stirred with 4-cyanopyridine (2.0 g, 0.019 mol) and 0.75 ml (0.042 mol) of water and 10 ml tetrahydrofuran and the mixture heated under reflux for 4 hours. After cooling the liquids were removed using a rotary evaporator to give pyridine 4-carboxamide (2.12 g) corresponding to 90% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

As to preparative methods for these compounds, cyanopyridines have frequently been hydrolyzed in batch and continuous processes with catalytic to stoichiometric excesses of a base. A majority of the methods reported have been batch processes. For example, 4-cyanopyridine in the presence of sodium hydroxide at a molar ratio of 1:(0.03-0.075) and at 120°-170° C. is reported to give isonicotinamide. See U.S.S.R. SU 1,553,531 (1990); CA:113:78174f (1990). Similarly, 2-cyanopyridine is reported to react with sodium hydroxide at a molar ratio of 1:(0.03-0.20) and at temperatures ranging from 100°-130° C. to give 2-picolinamide. See U.S.S.R. SU 1,553,530 (1990); CA:113:78173e (1990). With a molar ratio of 4-cyanopyridine:sodium hydroxide of 1:(1.5-1.75) and a hydrolysis temperature of 50°-80° C., the reported hydrolysis product was isonicotinic acid. See U.S.S.R. SU 1,288,183; CA:106:176187n (1987). The hydrolysis of 3-cyanopyridine with excess ammonia at 107°-109° C. for 12 hours was reported to give mixtures of nicotinamide and niacin. See J. Am Chem. Soc. 65, at pages 2256-7 (1943). In still another variation, the hydrolysis of 3-cyanopyridine has been reported with a polymeric base, Dowex 1X4 (in the hydroxide form), to yield nicotinamide. See Dutch Patent Application No. 7706612-A; CA:90:186814e. U.S. Pat. No. 4,314,064 describes the continuous hydrolysis of 3-cyanopyridine with 0.3 to 3.0 moles of an alkali metal hydroxide for each 100 moles of cyanopyridine at pressures of between 3 to 20 bars and with heating or cooling to maintain the prescribed reaction temperature. Similarly, 3-cyanopyridine is reported to react in a continuous process with aqueous ammonia at a molar ratio of 1:0.5 and a contact time of 40-50 minutes at 200°-260° C. to give nicotinamide. See Journal of Applied Chemistry of the USSR (English Translation: 45:2716-2718 (1972).
[Compound]
Name
cyanopyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 0.03-0.075 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide (0.2 g, 0.45 mmol) in methanol (12 mL), dimethyl amine (2.6 mL, 4.5 mmol, 2M solution in THF) and acetic acid (0.02 g, 0.45 mmol) were added and reaction mass stirred at rt for 90 min. Then reaction mass was cooled to 0° C. and sodium cyanoborohydride (0.056 g, 0.9 mmol) was added. Reaction stirred at 0° C. for 2 h and then stirred at rt for overnight. On completion, solvent was removed under reduced pressure, residue treated with water and extracted with ethyl acetate. Combined ethyl acetate layers were dried over sodium sulfate and concentrated under reduced pressure to afford crude material which was purified by column chromatography over silica gel obtaining N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-((dimethylamino)methyl)phenyl)-6-piperidin-1-yl)isonicotinamide as light green solid (0.173 g, 79%).
Name
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.056 g
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isonicotinamide
Reactant of Route 2
Reactant of Route 2
Isonicotinamide
Reactant of Route 3
Reactant of Route 3
Isonicotinamide
Reactant of Route 4
Isonicotinamide
Reactant of Route 5
Isonicotinamide
Reactant of Route 6
Isonicotinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。